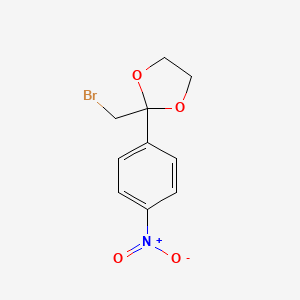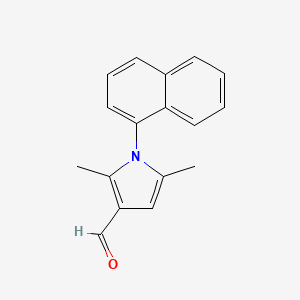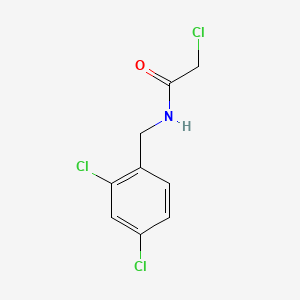
2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane
描述
2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane: is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromomethyl group and a nitrophenyl group attached to a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced by reacting the dioxolane with bromomethylating agents such as bromoform or dibromomethane in the presence of a base like sodium hydroxide.
Nitration of the Phenyl Ring: The nitrophenyl group can be introduced by nitrating the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), bases (sodium hydroxide, potassium carbonate).
Reduction Reactions: Reducing agents (hydrogen gas with palladium catalyst, sodium borohydride), solvents (ethanol, methanol).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Major Products Formed
Substitution Reactions: Substituted dioxolanes with various functional groups.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Carbonyl compounds derived from the dioxolane ring.
科学研究应用
2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Studied for its potential use in the synthesis of novel materials with unique properties.
Biological Research: Explored for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane depends on the specific application and the target molecule. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitrophenyl group can participate in electron transfer reactions, potentially affecting redox processes in cells. The dioxolane ring can provide structural stability and influence the compound’s overall reactivity.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-2-(4-aminophenyl)-1,3-dioxolane: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
2-(Bromomethyl)-2-(4-methylphenyl)-1,3-dioxolane: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane is unique due to the combination of its bromomethyl and nitrophenyl groups, which confer specific reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups in the molecule can influence its chemical behavior and interactions with other molecules.
属性
IUPAC Name |
2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c11-7-10(15-5-6-16-10)8-1-3-9(4-2-8)12(13)14/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDICUGTQILBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CBr)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383852 | |
| Record name | 2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3418-28-8 | |
| Record name | 2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1607583.png)


